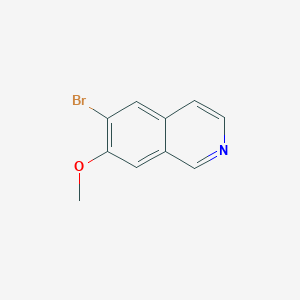

6-Bromo-7-methoxyisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1148110-18-2 |

|---|---|

Molecular Formula |

C10H8BrNO |

Molecular Weight |

238.08 g/mol |

IUPAC Name |

6-bromo-7-methoxyisoquinoline |

InChI |

InChI=1S/C10H8BrNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h2-6H,1H3 |

InChI Key |

LDGVJQBLUIJOPD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CN=CC2=C1)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 6 Bromo 7 Methoxyisoquinoline and Analogs

Aromatic Substitution Reactions of Halogenated Isoquinolines

The benzene (B151609) ring of the isoquinoline (B145761) nucleus is susceptible to electrophilic attack, while the pyridine (B92270) ring is generally more reactive towards nucleophiles. The interplay of the bromo and methoxy (B1213986) substituents in 6-bromo-7-methoxyisoquinoline directs the outcome of aromatic substitution reactions.

Electrophilic Aromatic Substitution: Role of Bromine as a Leaving Group

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.com In isoquinoline, electrophilic attack typically occurs on the benzene ring, favoring positions 5 and 8. gcwgandhinagar.comtutorsglobe.com The methoxy group at C-7 is an activating group, donating electron density to the ring and promoting electrophilic attack. Conversely, the bromine atom at C-6 is a deactivating group due to its electron-withdrawing inductive effect, though it can donate electron density via resonance. masterorganicchemistry.com

While bromine is generally a leaving group in nucleophilic aromatic substitution, its role in electrophilic aromatic substitution is primarily as a director. However, in certain activated systems, ipso-substitution, where the electrophile displaces a substituent other than hydrogen, can occur. For this compound, the strong activation by the methoxy group could potentially facilitate the displacement of the bromine atom by a potent electrophile, although this is not a common pathway. The more typical outcome is electrophilic substitution at the positions activated by the methoxy group and not sterically hindered by the bromine.

| Position | Activating/Deactivating Group | Predicted Reactivity toward Electrophiles |

| C-5 | Activated by C-7 methoxy group | High |

| C-8 | Activated by C-7 methoxy group | Moderate (potential steric hindrance) |

| C-6 | Deactivated by bromine (inductive effect) | Low |

Nucleophilic Aromatic Substitution: Reactivity of the Methoxy Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group. byjus.comwikipedia.orgmasterorganicchemistry.com The pyridine ring of isoquinoline is inherently electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring, with position C-1 being the most reactive. iust.ac.irquora.com

In the context of this compound, the methoxy group at C-7 can act as a leaving group in nucleophilic aromatic substitution reactions, particularly if the ring is further activated by electron-withdrawing substituents or through quaternization of the nitrogen atom. While halogens are more conventional leaving groups, alkoxy groups can be displaced by strong nucleophiles under forcing conditions. The presence of the bromine atom at C-6, being electron-withdrawing, can enhance the reactivity of the adjacent C-7 position towards nucleophilic attack to a modest extent.

| Position | Leaving Group | Activating/Deactivating Factors |

| C-1 | H | Most activated position for nucleophilic attack in isoquinoline |

| C-6 | Br | Good leaving group, position activated by electron-withdrawing nitrogen |

| C-7 | OMe | Possible leaving group, reactivity influenced by adjacent substituents |

Reduction Reactions of Isoquinoline Derivatives

The reduction of the isoquinoline ring system can proceed selectively at either the pyridine or the benzene ring, depending on the reaction conditions and the nature of the substituents. iust.ac.irpharmaguideline.comshahucollegelatur.org.in Catalytic hydrogenation of isoquinoline in an acidic medium typically reduces the pyridine ring to yield 1,2,3,4-tetrahydroisoquinoline. shahucollegelatur.org.in Conversely, reduction in a strongly acidic medium can lead to saturation of the benzene ring. iust.ac.ir

For this compound, the electronic effects of the substituents can influence the reduction process. The electron-donating methoxy group may slightly decrease the propensity of the benzene ring to be reduced, while the electron-withdrawing bromine atom could have the opposite effect. The choice of reducing agent is critical for achieving the desired regioselectivity. For instance, sodium borohydride is often used for the reduction of isoquinolinium salts to their 1,2-dihydro derivatives. tutorsglobe.com

Oxidative Transformations of the Isoquinoline Ring System

Oxidation of the isoquinoline nucleus is generally difficult and often results in ring cleavage under harsh conditions. pharmaguideline.com For instance, oxidation with alkaline permanganate can lead to the formation of phthalic acid and pyridine-3,4-dicarboxylic acid. gcwgandhinagar.comshahucollegelatur.org.in However, the presence of substituents can significantly alter the outcome of oxidative reactions. shahucollegelatur.org.in

In the case of this compound, the electron-rich benzene ring, due to the methoxy group, might be more susceptible to oxidation compared to the unsubstituted isoquinoline. Conversely, the pyridine ring's reactivity towards oxidation is generally low. It is also possible to achieve oxidative functionalization, such as the introduction of a hydroxyl group, under specific conditions. Recent methods have also explored the oxidative rearomatization of tetrahydroisoquinolines to furnish functionalized isoquinolines. acs.org

Coupling Reactions and Diverse Bond Formations

The bromine atom at the C-6 position of this compound serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, is a prominent example. researchgate.nettcichemicals.comscispace.com this compound can be readily coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the C-6 position. This strategy is widely used in the synthesis of biologically active compounds. researchgate.net

Other important coupling reactions include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), Buchwald-Hartwig amination (coupling with amines), and Stille coupling (coupling with organotin compounds). These reactions provide versatile pathways for the derivatization of the isoquinoline scaffold at the C-6 position.

| Coupling Reaction | Reactant | Product |

| Suzuki-Miyaura | R-B(OH)2 | 6-R-7-methoxyisoquinoline |

| Heck | Alkene | 6-alkenyl-7-methoxyisoquinoline |

| Sonogashira | Alkyne | 6-alkynyl-7-methoxyisoquinoline |

| Buchwald-Hartwig | R2NH | 6-(R2N)-7-methoxyisoquinoline |

Intramolecular Cyclization and Rearrangement Processes

Isoquinoline derivatives are often key intermediates in the synthesis of more complex polycyclic systems through intramolecular cyclization reactions. rsc.orgnih.gov For instance, substituents introduced at the C-6 and C-7 positions can be designed to participate in ring-forming reactions, leading to the construction of fused heterocyclic systems.

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines. wikipedia.orgnih.gov Variations of this reaction and other cyclization strategies can be applied to derivatives of this compound to build intricate molecular architectures. acs.org For example, a functional group introduced at the C-6 position via a coupling reaction could subsequently undergo an intramolecular cyclization with a suitable partner on the nitrogen atom or another part of the molecule.

Pschorr Cyclization in Complex Isoquinoline Systems

The Pschorr cyclization is a powerful method for the synthesis of polycyclic aromatic compounds, proceeding via an intramolecular radical substitution of an aromatic ring by an aryl radical generated from a diazonium salt. This reaction has been notably applied in the synthesis of aporphine (B1220529) alkaloids from 1-(2-aminobenzyl)-1,2,3,4-tetrahydroisoquinoline precursors.

While specific studies on the Pschorr cyclization of a 1-(2-aminobenzyl) derivative of 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline are not extensively documented, the outcomes of this reaction on analogs with different methoxy substitution patterns provide valuable insights. For instance, the Pschorr reaction of 1-(2-amino-4,5-dimethoxybenzyl)-1,2,3,4-tetrahydro-6,8-dimethoxy-2-methylisoquinoline and its corresponding 5,6,7-trimethoxy analog have been investigated. rsc.org In the case of the 5,6,7-trimethoxy derivative, the reaction yields the expected aporphine product, thalicsimidine. rsc.org

The mechanism of the Pschorr cyclization involves the diazotization of the primary aromatic amine to form an aryldiazonium salt. wikipedia.org Subsequent copper-catalyzed decomposition of the diazonium salt generates an aryl radical. wikipedia.orgorganic-chemistry.org This radical then undergoes intramolecular cyclization onto the isoquinoline ring system to form a new six-membered ring, which upon rearomatization, yields the final polycyclic product. wikipedia.org The efficiency of this cyclization is influenced by the electronic nature of the substituents on both the aminobenzyl and the tetrahydroisoquinoline rings. The presence of the electron-donating methoxy group at C-7 in this compound would be expected to activate the isoquinoline ring towards electrophilic attack by the aryl radical, while the electron-withdrawing bromo group at C-6 would have a deactivating effect. The regiochemical outcome of the cyclization would be directed by the interplay of these electronic effects.

Table 1: Pschorr Cyclization of Substituted 1-(2-aminobenzyl)-1,2,3,4-tetrahydroisoquinolines

| Precursor Substitution Pattern | Product(s) |

| 5,6,7-trimethoxy | Thalicsimidine (aporphine) |

| 6-hydroxy-7-methoxy | Predicentrine (aporphine), 3-nitropredicentrine, (2-hydroxybenzyl)isoquinoline, diosphenol-type compound |

| 1-(2-amino-3,4,5-trimethoxyphenethyl) | Spiro[indan-1,1′-isoquinoline] derivative (abnormal product) |

| 1-(2-amino-4-benzyloxy-3,5-dimethoxyphenethyl) | Spiro[indan-1,1′-isoquinoline] derivative (abnormal product) |

Data sourced from Kametani et al., J. Chem. Soc. C, 1971, 1032. rsc.org

Thermal Rearrangements in Macrocyclic Isoquinoline Structures

In a study on the thermal rearrangement of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines, it was observed that heating a 7-bromo-9-methoxy-substituted analog at 100 °C resulted in the isolation of the starting material, while heating at 150 °C led to decomposition. nih.gov This suggests that the presence of both bromo and methoxy substituents can influence the thermal stability and reactivity of the heterocyclic system.

The thermal rearrangement of 2-bromooxazolines to 2-bromoisocyanates has also been reported, indicating that bromo-substituted heterocycles can undergo thermally induced ring-opening and rearrangement. nih.gov For a hypothetical macrocyclic system incorporating this compound, thermal stress could potentially induce rearrangements involving the isoquinoline core or its substituents, leading to novel ring systems or functional group transformations. The specific outcome would be highly dependent on the nature of the macrocyclic bridge and the reaction conditions.

Intramolecular Electrophilic Cyclization Reactions

Intramolecular electrophilic cyclization is a cornerstone of isoquinoline alkaloid synthesis, with the Bischler-Napieralski reaction being a prominent example. This reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form 3,4-dihydroisoquinolines, which can be subsequently aromatized to isoquinolines. organic-chemistry.orgwikipedia.orgjk-sci.comnrochemistry.com

The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups, such as methoxy groups, strongly activate the ring towards electrophilic attack and facilitate cyclization. nrochemistry.com In the context of a precursor to this compound, such as N-[2-(2-bromo-4-methoxy-5-hydroxyphenyl)ethyl]acetamide, the methoxy group would direct the cyclization. However, the presence of a bromo substituent can influence the regioselectivity and feasibility of the reaction. Studies on the Bischler-Napieralski cyclization of N-[2-(2-bromo-5-hydroxy-4-methoxyphenyl)ethyl] derivatives have shown that cyclization can occur, leading to the formation of tetrahydroisoquinoline structures. clockss.org

The mechanism of the Bischler-Napieralski reaction is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. wikipedia.org The electron-donating methoxy group at the position para to the site of cyclization in a hypothetical precursor would stabilize the transition state, thereby favoring the reaction. The electron-withdrawing bromo group would likely have a deactivating effect, potentially requiring more forcing reaction conditions.

Investigation of Reaction Intermediates and Transition States

Experimental Identification and Characterization of Putative Intermediates

The direct experimental observation and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. In the context of the reactions discussed, several types of intermediates can be postulated.

In the Pschorr cyclization, the key intermediate is the aryldiazonium salt formed from the precursor amine. wikipedia.org While often generated and used in situ, these diazonium salts can, in some cases, be isolated and characterized. The subsequent formation of an aryl radical upon copper-catalyzed decomposition is another critical, albeit transient, intermediate. wikipedia.orgorganic-chemistry.org The detection of such radical species can sometimes be achieved through techniques like electron spin resonance (ESR) spectroscopy, although their high reactivity makes direct observation challenging. The use of soluble catalysts like ferrocene has been shown to promote the free-radical mechanism in Pschorr cyclizations. organic-chemistry.org

In the Bischler-Napieralski reaction, stable imidoyl salts have been prepared at room temperature, which upon mild heating, form the reactive nitrilium salt intermediates. organic-chemistry.org These nitrilium salts are the key electrophilic species that undergo cyclization. Their existence is supported by the formation of styrene side products via a retro-Ritter reaction. organic-chemistry.org

Elucidation of Reaction Mechanisms Through Mechanistic Studies

Mechanistic studies, combining kinetic analysis, isotopic labeling, and computational modeling, are essential for a detailed understanding of reaction pathways. For the Pschorr cyclization, mechanistic investigations support a pathway involving the formation of an aryldiazonium cation, followed by copper-catalyzed generation of an aryl radical, which then undergoes intramolecular ring closure. wikipedia.org

The mechanism of the Bischler-Napieralski reaction has been the subject of detailed studies, with evidence pointing towards the involvement of a nitrilium ion as the key electrophilic species that attacks the electron-rich aromatic ring. organic-chemistry.orgwikipedia.org The regioselectivity of the cyclization is governed by the electronic effects of the substituents on the aromatic ring. For a precursor to this compound, the powerful electron-donating effect of the methoxy group would be the primary directing factor for the intramolecular electrophilic attack.

Mechanistic studies on the synthesis of isoquinoline N-oxides from 2-bromoaryl oximes with active methylene compounds suggest a copper(II)-catalyzed C(sp³)-H functionalization followed by intramolecular cyclization of an in situ generated acylated intermediate. researchgate.net Such studies provide a basis for understanding how the bromo-substituent on the isoquinoline precursor can participate in and influence the course of cyclization reactions.

Table 2: Summary of Key Intermediates in Discussed Reactions

| Reaction | Key Intermediate(s) | Method of Investigation/Evidence |

| Pschorr Cyclization | Aryldiazonium salt, Aryl radical | In situ generation, formation of biaryl products, catalyst studies |

| Bischler-Napieralski Reaction | Imidoyl salts, Nitrilium ion | Isolation of imidoyl salts, formation of retro-Ritter products |

| Isoquinoline N-oxide synthesis | Acylated intermediate | In situ generation and subsequent cyclization |

Derivatization and Synthetic Utility of 6 Bromo 7 Methoxyisoquinoline

Role as a Versatile Building Block in Organic Synthesis

6-Bromo-7-methoxyisoquinoline serves as a quintessential building block in organic synthesis, primarily due to the presence of the bromine atom at the C-6 position. This halogen acts as a synthetic handle, enabling the application of modern cross-coupling methodologies to forge new carbon-carbon and carbon-heteroatom bonds. The isoquinoline (B145761) nucleus itself is a recognized core structure in many bioactive compounds, and the ability to introduce diverse functionalities at a specific position allows for the systematic exploration of structure-activity relationships (SAR).

The utility of bromo-substituted isoquinolines and related heterocycles is well-documented, with the carbon-bromine bond being sufficiently reactive for transformations like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern synthetic chemistry, allowing for the connection of the isoquinoline core to a wide variety of other molecular fragments, including aryl, heteroaryl, alkyl, and alkynyl groups. This versatility makes this compound a pivotal substrate for generating libraries of complex molecules for drug discovery and materials science applications.

Introduction of Diverse Functional Groups at Bromine and Methoxy (B1213986) Sites

The two primary sites for functionalization on this compound are the C-6 bromine and the C-7 methoxy group, each offering distinct chemical reactivity.

Functionalization at the Bromine Site (C-6): The bromine atom is readily displaced or utilized in coupling reactions. Palladium-catalyzed cross-coupling reactions are the most common methods for introducing substituents at this position. This allows for the construction of a biaryl linkage (Suzuki), the introduction of an alkyne (Sonogashira), or the formation of a new carbon-carbon bond with an alkene (Heck). These transformations are fundamental in building molecular complexity.

| Reaction Type | Reagents/Catalyst | Functional Group Introduced |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl or Heteroaryl |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Amino |

Functionalization at the Methoxy Site (C-7): The methoxy group offers a different set of synthetic possibilities. While less reactive than the C-Br bond, it can be cleaved to reveal a hydroxyl group. This transformation, known as O-demethylation, is typically achieved under strong acidic or Lewis acidic conditions. Common reagents for this purpose include boron tribromide (BBr₃) and strong protic acids like hydrobromic acid (HBr). chem-station.comreddit.comresearchgate.netnih.govresearchgate.net

Once the hydroxyl group is exposed, it can serve as a nucleophile or be converted into other functional groups. For instance, it can be alkylated to form new ethers (Williamson ether synthesis), acylated to form esters, or converted to a triflate, which can then participate in further cross-coupling reactions. This two-step functionalization sequence significantly expands the synthetic utility of the original scaffold.

| Reaction Type | Reagents | Resulting Functional Group |

| O-Demethylation | BBr₃ or HBr | Hydroxyl (-OH) |

| Etherification (of -OH) | Alkyl halide, Base | New Ether (-OR) |

| Esterification (of -OH) | Acyl chloride or Anhydride, Base | Ester (-OCOR) |

Synthesis of Complex Polycyclic and Heterocyclic Systems

The strategic functionalization of this compound provides pathways to intricate polycyclic and heterocyclic structures, which are often the core of biologically active natural products.

Aporphine (B1220529) alkaloids are a large class of isoquinoline alkaloids characterized by a dibenzo[de,g]quinoline core. One powerful strategy for constructing this core involves a [4+2] cycloaddition reaction between a diene and a benzyne (B1209423) intermediate. nih.gov In this context, isoquinoline derivatives can act as the diene component. The synthesis of various aporphine alkaloids has been accomplished through reactions between an isoquinoline and a silylaryl triflate, which serves as a benzyne precursor upon treatment with a fluoride (B91410) source like CsF. nih.gov While direct use of this compound as the benzyne precursor itself is less common, its derivatives can be elaborated into the necessary diene or benzyne partners required for such cycloadditions, making it a potential starting point for these complex natural products. nih.gov

The indolo[2,1-a]isoquinoline nucleus is the basic skeleton of dibenzopyrrocoline alkaloids, a class of compounds known to possess antitumor and antileukemic activities. lookchem.com The synthesis of methoxy-substituted indolo[2,1-a]isoquinolines has been successfully achieved, demonstrating a route to these valuable heterocyclic systems. thieme-connect.deresearchgate.net A general synthetic approach involves the Bischler-Napieralski reaction of substituted N-phenethyl-phenylacetamides to form a dihydroisoquinoline intermediate. thieme-connect.de This intermediate can then be reduced to a tetrahydroisoquinoline. Subsequent intramolecular cyclization, often via palladium catalysis or other methods, followed by dehydrogenation, yields the final aromatic indolo[2,1-a]isoquinoline core. thieme-connect.de Precursors related to this compound, such as (bromo-methoxyphenyl)-acetamides, are key starting materials in these sequences, highlighting the importance of this substitution pattern for accessing these biologically active molecules. thieme-connect.de

The reactivity of the carbon-bromine bond in this compound makes it an ideal candidate for constructing other fused ring systems and macrocycles. The intramolecular Heck reaction is a particularly powerful method for forming new rings. organicreactions.orgconnectjournals.comnih.govlibretexts.org By first attaching a side chain containing an alkene to the isoquinoline nitrogen or via a cross-coupling reaction at the C-6 position, a subsequent intramolecular palladium-catalyzed cyclization can forge a new ring fused to the isoquinoline core. connectjournals.comnih.gov

Furthermore, this building block can be incorporated into macrocycles, which are of significant interest in drug discovery. researchgate.net This can be achieved through strategies such as intermolecular cross-coupling reactions where two molecules of a derivatized this compound are joined, or by a stepwise synthesis followed by a ring-closing macrocyclization step, potentially using a Heck or Suzuki reaction. nih.gov

Contributions to the Development of Novel Organic Molecules

The derivatization of this compound has directly contributed to the development of novel organic molecules with significant biological potential. Its primary contribution lies in its role as a scaffold for creating complex heterocyclic systems.

The synthesis of methoxy-indolo[2,1-a]isoquinolines, which can be accessed from precursors bearing the bromo-methoxy-phenyl pattern, has yielded compounds with notable cytostatic activity. thieme-connect.deresearchgate.net For example, certain trimethoxy-5,6-dihydroindoloisoquinoline and tetramethoxyindoloisoquinoline derivatives have shown significant inhibition of cell proliferation in leukemia and mammary tumor cell lines. thieme-connect.de This demonstrates that the synthetic pathways enabled by the unique functionality of this compound and related structures provide a direct route to molecules with potential anticancer applications. Its versatility in cross-coupling reactions and other transformations ensures its continued use in the generation of new chemical entities for medicinal chemistry and beyond.

Computational and Theoretical Chemistry Studies of Isoquinoline Systems

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure and molecular orbitals is fundamental to understanding the chemical behavior of isoquinoline (B145761) derivatives. Techniques such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis provide a detailed picture of electron distribution and bonding interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. scirp.org By employing functionals like B3LYP or M06 with appropriate basis sets (e.g., 6-311G(d,p)), researchers can accurately calculate various electronic descriptors for isoquinoline systems. nih.govtandfonline.com

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. scirp.orgnih.gov

For a molecule like 6-bromo-7-methoxyisoquinoline, the electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing bromine (-Br) atom are expected to influence the energy and distribution of these orbitals. DFT calculations can map the electron density of the HOMO and LUMO, revealing the most probable sites for electrophilic and nucleophilic attack. Furthermore, DFT is used to compute other important properties such as dipole moments, rotational constants, and molecular electrostatic potential (MEP) maps, which visualize the charge distribution and reactive sites of a molecule. tandfonline.comnih.gov

Table 1: Representative Electronic Properties of Isoquinoline Calculated via DFT

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -5.581 eV | Indicates electron-donating capability |

| LUMO Energy | -1.801 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.78 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | 2.004 D | Measures the polarity of the molecule |

Note: Data presented is for the parent isoquinoline molecule as a representative example. tandfonline.com Values for substituted derivatives like this compound would differ based on the electronic effects of the substituents.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the stabilization energy associated with these electronic effects. huntresearchgroup.org.uknih.gov It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized, Lewis-like bonding structures (i.e., bonds and lone pairs). huntresearchgroup.org.uk

The strength of these interactions is measured by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a more significant interaction between the electron donor (lone pair) and the electron acceptor (antibonding orbital), signifying greater electron delocalization and molecular stability. nih.gov By examining these interactions, researchers can gain a deeper understanding of the electronic landscape that governs the molecule's structure and reactivity. nih.gov

Table 2: Example of NBO Second-Order Perturbation Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C-C) | High | Resonance stabilization from methoxy group |

| LP (N) | π* (C-C) | Moderate | Delocalization of nitrogen lone pair in the ring |

| LP (Br) | σ* (C-C) | Low | Hyperconjugative interaction from bromine |

Note: This table presents hypothetical but representative interactions and their relative strengths for a molecule containing methoxy and bromo substituents on an aromatic ring.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. ucsb.edu Locating the TS structure is crucial for understanding the kinetics of a chemical reaction. Computational methods, particularly those based on DFT, can be used to find these first-order saddle points on the potential energy surface. ucsb.edu

Common algorithms for locating a TS include Synchronous Transit-Guided Quasi-Newton (STQN) methods like QST2 and QST3, or optimization techniques like the Berny algorithm. dailymotion.comjoaquinbarroso.com A QST2 calculation requires the optimized structures of the reactant and product as input, while a QST3 calculation also includes an initial guess for the transition state structure. joaquinbarroso.com A successful TS calculation yields a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. joaquinbarroso.com

Once the TS is located, its energy can be calculated. The difference in energy between the transition state and the reactants defines the activation energy barrier (Ea). This barrier is a key determinant of the reaction rate; a lower energy barrier corresponds to a faster reaction. For isoquinoline systems, these calculations can predict the feasibility of various reactions, such as electrophilic substitution or nucleophilic addition, by quantifying their respective energy barriers.

Many chemical reactions involving substituted aromatic rings can yield multiple isomers. Regioselectivity describes the preference for reaction at one position over another. researchgate.net In the case of this compound, an electrophilic substitution reaction could potentially occur at several different carbon atoms on the rings.

Computational modeling can predict the regiochemical outcome of a reaction by comparing the activation energy barriers for the pathways leading to different products. lookchem.com Researchers can calculate the transition state structures and corresponding energy barriers for attack at each possible site. The reaction pathway with the lowest energy barrier is predicted to be the major pathway, and the corresponding product is expected to be the major regioisomer. researchgate.net This approach allows for a rationalization of experimentally observed regioselectivity and can be used to predict the outcomes of new reactions. For instance, calculations can determine whether an incoming electrophile would preferentially add to the C5 or C8 position of the isoquinoline ring system. nih.gov

While transition state theory provides a static picture of a reaction based on a single, minimum-energy path, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the motion of atoms over time. mdpi.com Ab initio MD, where forces are calculated "on the fly" using quantum mechanical methods, can be used to explore reaction pathways without prior assumptions about the reaction coordinate. nih.gov

By simulating the system at a given temperature, MD trajectories can reveal complex reaction mechanisms, identify intermediate structures, and even discover unexpected reaction pathways. nih.gov Accelerated MD techniques can be employed to enhance the sampling of rare events, such as chemical reactions, making it possible to observe them within computationally feasible timescales. nih.gov For isoquinoline systems, MD simulations could be used to model complex multi-step syntheses or to study the conformational dynamics of the molecule as it approaches a reactive partner, providing a more complete understanding of the reaction process. mdpi.com

Analysis of Noncovalent Interactions and Intermolecular Forces

Noncovalent interactions (NCIs) are crucial in determining the supramolecular architecture and crystal packing of molecular solids, which in turn influences their physical properties. In isoquinoline systems, a variety of NCIs such as hydrogen bonds, halogen bonds, and π-effects play a significant role. researchgate.netmdpi.com For this compound, the presence of bromine, a methoxy group, and the aromatic system suggests a rich landscape of such interactions.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. This analysis maps properties onto the surface, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. nih.govnih.govresearchgate.netmdpi.comdesy.de Red spots on the dnorm map indicate close contacts, often corresponding to hydrogen bonds or other strong interactions. nih.govmdpi.com For bromo-substituted heterocyclic compounds, Hirshfeld analysis often reveals the significance of H···H, C···H, O···H, and Br···H contacts in the crystal packing. researchgate.netdesy.de In the crystal structure of a related compound, 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, intermolecular N—H⋯O, C—H⋯O, C—H⋯F, and C—H⋯Br hydrogen bonds, along with C—H⋯π interactions, create a three-dimensional network. nih.gov

The key intermolecular interactions expected for this compound include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules. This is due to the formation of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-Br covalent bond. mdpi.combeilstein-journals.orgchemrxiv.org

Hydrogen Bonding: Although lacking strong hydrogen bond donors, weak C—H···O and C—H···N hydrogen bonds are expected, where the methoxy oxygen and the isoquinoline nitrogen act as acceptors. nih.gov

π-π Stacking: The planar aromatic isoquinoline ring can participate in π-π stacking interactions with neighboring molecules, contributing to crystal stability.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding. beilstein-journals.org QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points reveal the nature of the interaction.

Covalent Bonds: Characterized by high ρ and a large negative ∇²ρ.

Noncovalent Interactions (Closed-Shell): Characterized by low ρ and small positive ∇²ρ. beilstein-journals.org

QTAIM is particularly useful for characterizing weak noncovalent interactions, including halogen bonds. nih.govbeilstein-journals.org The performance of various Density Functional Theory (DFT) functionals has been assessed for their ability to accurately reproduce the topological properties of halogen bonds in QTAIM analysis. nih.gov Functionals that account for dispersion, such as ωB97X and M06-2X, have shown good performance in these assessments. nih.gov For a molecule like this compound, QTAIM analysis could be used to:

Confirm the presence and characterize the strength of C-H···O, C-H···N, and potential C-H···Br hydrogen bonds.

Identify and quantify the nature of the C-Br···N or C-Br···O halogen bonds that may form in the solid state.

Analyze the π-π stacking interactions between the isoquinoline rings.

In a computational study of a complex pyrazolo[3,4-g]isoquinoline derivative, QTAIM, along with Noncovalent Interaction (NCI) analysis, was employed to study the intramolecular noncovalent interactions. researchgate.net This approach allows for a detailed understanding of the forces that stabilize the molecular conformation.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily using DFT, have become an indispensable tool for predicting and interpreting spectroscopic data. By calculating the properties of a molecule from its fundamental quantum mechanical description, researchers can simulate spectra that can be compared directly with experimental results, aiding in structure elucidation and spectral assignment. researchgate.netresearchgate.netacs.orgacs.orgrsc.orgd-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.netacs.orgacs.orgrsc.org The accuracy of these predictions depends on the choice of functional and basis set. The B3LYP functional is commonly employed for this purpose. researchgate.netresearchgate.netrsc.org

Theoretical calculations can reliably predict ¹H and ¹³C NMR spectra for complex organic molecules, including quinoline (B57606) and isoquinoline derivatives. acs.orgacs.org A good correlation between the calculated and experimental chemical shifts confirms the molecular structure. For halogenated aromatic compounds, relativistic effects on the chemical shifts of carbons bonded to heavy atoms like bromine must be considered for high accuracy. acs.org

Table 1: Predicted vs. Experimental Chemical Shifts for a Model Compound This table is illustrative, based on typical correlations found in the literature for similar structures. Data for this compound is not available in the cited sources.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C1 | 152.5 | 151.9 |

| C3 | 143.8 | 143.2 |

| C4 | 110.1 | 109.8 |

| C5 | 128.9 | 128.5 |

| C6 | 118.3 | 117.9 |

| C7 | 157.2 | 156.8 |

| OCH₃ | 56.4 | 56.1 |

Infrared (IR) Spectroscopy: DFT calculations can also predict vibrational frequencies. researchgate.netresearchgate.net The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, the calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. mdpi.com The correlation between the scaled theoretical IR spectrum and the experimental spectrum is a valuable tool for assigning vibrational modes. researchgate.net For instance, in a study on 6-bromo quinazoline (B50416) derivatives, the calculated IR spectra at the B3LYP/6–31 + G(d, p) level were in excellent agreement with experimental results for C=C, C=N, and C=O stretching modes. researchgate.net

Studies on Charge Transfer Mechanism and Electronic Behaviors

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior and reactivity of a molecule. nih.govfrontiersin.org

The HOMO energy is related to the molecule's ability to donate electrons.

The LUMO energy is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and suggests the possibility of intramolecular charge transfer (ICT). nih.govfrontiersin.orgnih.gov

Computational studies on substituted quinolines and other heterocyclic systems show that electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. nih.govfrontiersin.org In this compound, the interplay between the donating (-OCH₃) and withdrawing (-Br) groups will determine the final FMO energies and distribution. DFT and Time-Dependent DFT (TD-DFT) are the primary methods used to calculate these properties and to simulate electronic absorption spectra (UV-Vis). researchgate.netnih.govnih.govdoaj.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and donor-acceptor interactions within the molecule. It can quantify the charge transfer between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs, revealing the stabilizing effects of hyperconjugation and intramolecular interactions. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecular surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. mdpi.comresearchgate.net For this compound, the nitrogen atom and the methoxy oxygen would be expected to be regions of negative potential, while the hydrogen atoms and the σ-hole on the bromine would be regions of positive potential.

These computational approaches collectively provide a comprehensive understanding of the electronic structure of substituted isoquinolines, explaining how substituents tune their properties for various applications. nih.govnih.govdoaj.orgrsc.org

Analytical and Spectroscopic Characterization Methodologies in Isoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H- and ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of 6-Bromo-7-methoxyisoquinoline, providing detailed information about the chemical environment of each nucleus.

In the ¹H-NMR spectrum of this compound, the protons on the isoquinoline (B145761) core and the methoxy (B1213986) group would exhibit characteristic chemical shifts, multiplicities, and coupling constants. The aromatic protons are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methoxy protons would appear as a sharp singlet in the upfield region (around δ 3.9-4.1 ppm).

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

|---|---|---|

| H-1 | ~9.1 (s, 1H) | - |

| H-3 | ~8.4 (d, 1H) | - |

| H-4 | ~7.6 (d, 1H) | - |

| H-5 | ~7.8 (s, 1H) | - |

| H-8 | ~7.5 (s, 1H) | - |

| -OCH₃ | ~4.0 (s, 3H) | ~56.5 |

| C-1 | - | ~152.0 |

| C-3 | - | ~143.0 |

| C-4 | - | ~118.0 |

| C-4a | - | ~135.0 |

| C-5 | - | ~129.0 |

| C-6 | - | ~120.0 |

| C-7 | - | ~157.0 |

| C-8 | - | ~105.0 |

| C-8a | - | ~128.0 |

Note: This data is predictive and based on analogous structures. Actual experimental values may vary.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds and functional groups.

The FTIR spectrum of this compound would display several characteristic absorption bands that confirm its molecular structure. These include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

C-H stretching of the methoxy group: Expected in the 2950-2850 cm⁻¹ range.

Aromatic C=C stretching: Multiple bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the isoquinoline ring system.

C-O stretching of the methoxy group: A strong absorption band is anticipated around 1250-1000 cm⁻¹, indicative of the aryl ether linkage.

C-Br stretching: The carbon-bromine bond would likely show an absorption in the fingerprint region, typically between 600-500 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (-OCH₃) | Stretching | 2950 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (Aryl ether) | Stretching | 1250 - 1000 |

| C-Br | Stretching | 600 - 500 |

Note: These are general absorption ranges and the exact position and intensity of the peaks would be determined from an experimental spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides a highly accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of its identity.

For this compound (C₁₀H₈BrNO), the theoretical monoisotopic mass can be calculated with a high degree of precision. An experimental HRMS analysis would aim to measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) and compare it to the calculated value. A close match between the found and calculated values, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrNO |

| Theoretical Monoisotopic Mass | 236.97893 Da researchgate.net |

| Calculated m/z for [M+H]⁺ | 237.98621 Da |

| Experimental m/z for [M+H]⁺ | To be determined experimentally |

| Mass Accuracy | To be determined experimentally (ppm) |

Note: The experimental m/z value is a critical piece of data obtained from HRMS analysis to confirm the elemental composition.

X-ray Diffraction (XRD) for Solid-State Molecular Structure Elucidation

X-ray Diffraction (XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to elucidate its solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions.

A successful single-crystal XRD analysis would provide definitive proof of the compound's structure and connectivity. The resulting data would include the crystal system, space group, and unit cell dimensions. While no specific crystallographic data for this compound has been found in the reviewed literature, a hypothetical data table is presented to illustrate the type of information obtained from such an analysis.

Table 4: Illustrative X-ray Diffraction Data for a Crystalline Compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.87 |

| b (Å) | 12.45 |

| c (Å) | 15.21 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1112 |

| Z | 4 |

Note: This data is for illustrative purposes only and does not represent experimental data for this compound.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are fundamental for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method to separate, identify, and quantify components in a mixture.

For this compound, an appropriate HPLC method would be developed to assess its purity. This typically involves using a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid. The compound would elute at a specific retention time, and the purity is determined by the percentage of the total peak area that corresponds to the main peak. A high purity level (e.g., >95%) is generally required for subsequent applications.

Table 5: General Parameters for HPLC Purity Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | To be determined experimentally |

| Purity | To be determined experimentally (%) |

Note: The specific conditions and retention time would be optimized for this compound.

Future Perspectives in 6 Bromo 7 Methoxyisoquinoline Research

Exploration of Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future of synthesizing 6-Bromo-7-methoxyisoquinoline and its analogs will likely move beyond traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions, focusing on more atom-economical and environmentally benign strategies. ijpsjournal.comresearchgate.net Modern transition-metal-catalyzed C–H activation and annulation reactions are becoming powerful tools for constructing substituted isoquinolines with high functional group tolerance. ijpsjournal.com Emerging methodologies that are expected to be pivotal include:

Photoredox Catalysis: Visible-light-mediated reactions offer mild conditions for C-H functionalization and the construction of the isoquinoline (B145761) core. ijpsjournal.comnih.govresearchgate.net This approach can enable unique transformations that are not accessible through traditional thermal methods. nih.gov For instance, photoredox catalysis can be employed for the direct hydroxyalkylation of isoquinolines, a transformation that is challenging to achieve through other direct methods. nih.gov

Flow Chemistry: Continuous-flow synthesis provides a safe, scalable, and efficient alternative to batch processing for constructing isoquinoline derivatives. researchgate.netacs.org This technology allows for precise control over reaction parameters, leading to improved yields and purity, and is particularly advantageous for reactions involving hazardous intermediates or requiring rapid temperature changes. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of isoquinoline libraries. organic-chemistry.org This high-speed approach is well-suited for the rapid generation of analogs for structure-activity relationship (SAR) studies.

These advanced synthetic techniques are expected to provide more direct and versatile routes to this compound and its derivatives, facilitating the exploration of their chemical space.

Advanced Mechanistic Investigations of Undiscovered Reactivity Patterns

A deeper understanding of the reactivity of this compound is crucial for its strategic application in synthesis. Future research will likely focus on advanced mechanistic studies to uncover novel reactivity patterns. The electrophilic reactivity of the isoquinoline core is known to be position-dependent, with the C4 position being the most reactive. acs.org However, the interplay of the bromo and methoxy (B1213986) substituents on this reactivity profile warrants further investigation.

Key areas for future mechanistic exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: While the general mechanism of reactions like Suzuki-Miyaura coupling is understood, detailed kinetic and computational studies on this compound as a substrate can reveal subtle electronic and steric effects of the substituents, leading to the development of more efficient and selective coupling protocols.

Photochemical Reactions: The mechanistic pathways of photoredox-catalyzed reactions involving isoquinolines are an active area of research. nih.govacs.org Elucidating the radical-mediated pathways for functionalizing this compound will be essential for controlling the regioselectivity and stereoselectivity of these transformations. acs.org

Novel Cycloaddition Reactions: The potential for this compound to participate in novel cycloaddition reactions, beyond the well-established Diels-Alder type reactions, could be explored through computational and experimental studies. This could lead to the discovery of new pathways for constructing complex polycyclic systems.

These investigations will not only expand the synthetic utility of this compound but also contribute to a more fundamental understanding of the reactivity of substituted isoquinolines.

Development of More Sophisticated Computational Models for Predictive Chemistry

Computational chemistry is poised to play an increasingly important role in guiding the design and synthesis of novel this compound derivatives. The development of more sophisticated computational models will enable the prediction of various chemical and biological properties, thereby accelerating the discovery process.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing robust QSAR models, it will be possible to predict the biological activity of new this compound derivatives against specific targets. harvard.edunih.gov These models, built on experimental data, can identify key structural features that correlate with desired biological effects, thus guiding the design of more potent and selective compounds.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the molecular structure, electronic properties, and reactivity of this compound. thieme-connect.com Future studies could focus on using DFT to predict reaction barriers, elucidate reaction mechanisms, and understand the nature of non-covalent interactions that govern molecular recognition.

Machine Learning and Artificial Intelligence: The application of machine learning algorithms to large datasets of chemical information can lead to the development of powerful predictive models for a wide range of properties, including solubility, metabolic stability, and toxicity. These models can be used to prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested.

The integration of these computational approaches will create a powerful in silico framework for the rational design of this compound derivatives with tailored properties.

Systematic Study of New Derivatization Pathways for Chemical Libraries

The systematic exploration of new derivatization pathways for this compound is essential for the creation of diverse chemical libraries for high-throughput screening. Future research will focus on developing versatile and efficient methods for introducing a wide range of functional groups at various positions of the isoquinoline core.

Promising strategies for library synthesis include:

Diversity-Oriented Synthesis (DOS): DOS strategies aim to generate structurally diverse and complex molecules from a common starting material. rsc.orgnih.gov Applying DOS principles to this compound will enable the creation of unique molecular scaffolds with a wide range of biological activities. nih.gov

Late-Stage Functionalization: The development of methods for the late-stage functionalization of the this compound core will allow for the rapid diversification of advanced intermediates. C-H functionalization techniques are particularly well-suited for this purpose, as they allow for the direct introduction of functional groups without the need for pre-functionalized starting materials. ijpsjournal.comacs.org

High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a large number of reaction conditions for the derivatization of this compound. acs.org This approach can accelerate the discovery of new and efficient synthetic methods for library production.

The table below summarizes potential derivatization strategies for building chemical libraries based on the this compound scaffold.

| Derivatization Strategy | Target Position(s) | Potential Functional Groups | Enabling Technologies |

| Palladium-Catalyzed Cross-Coupling | C6 (from Bromo) | Aryl, Alkyl, Amino, Alkoxy | Microwave, Flow Chemistry |

| C-H Functionalization | C1, C4, C5, C8 | Aryl, Alkyl, Halogen | Transition Metal Catalysis |

| Photoredox Catalysis | C1 | Alkyl, Acyl, Fluoroalkyl | Visible Light Irradiation |

| Nucleophilic Aromatic Substitution | C1 (with activation) | Amines, Alcohols, Thiols | - |

By systematically exploring these and other derivatization pathways, researchers can generate large and diverse libraries of this compound analogs for biological screening, leading to the discovery of new therapeutic agents and research tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.